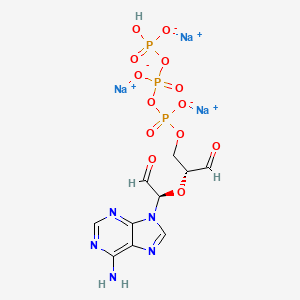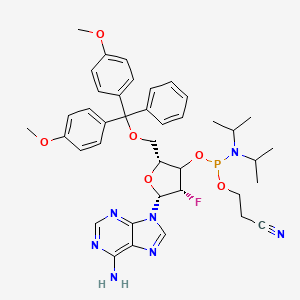
DMT-2'-F-dA Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DMT-2’-F-dA Phosphoramidite typically involves multiple steps. The process begins with the protection of the 5’-hydroxyl group of 2’-deoxy-2’-fluoroadenosine using a dimethoxytrityl (DMT) group. The 3’-hydroxyl group is then converted into a phosphoramidite using a cyanoethyl phosphoramidite reagent. The N6 position of the adenine base is protected with a benzoyl group to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of DMT-2’-F-dA Phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesizers and stringent quality control measures to ensure the consistency and reliability of the product .
Analyse Des Réactions Chimiques
Types of Reactions
DMT-2’-F-dA Phosphoramidite undergoes several types of chemical reactions, including:
Oxidation: The phosphite triester intermediate formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Substitution: The 2’-fluoro group can participate in nucleophilic substitution reactions.
Deprotection: The DMT and benzoyl protecting groups are removed under acidic and basic conditions, respectively
Common Reagents and Conditions
Oxidation: Iodine in water or pyridine is commonly used.
Substitution: Nucleophiles such as amines or thiols.
Deprotection: Trichloroacetic acid for DMT removal and ammonia or methylamine for benzoyl group removal
Major Products
The major products formed from these reactions are the desired oligonucleotides with enhanced stability and resistance to nucleases .
Applications De Recherche Scientifique
DMT-2’-F-dA Phosphoramidite is widely used in scientific research, particularly in the fields of:
Chemistry: For the synthesis of modified oligonucleotides used in various assays and experiments.
Biology: In the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: For the creation of antisense oligonucleotides and small interfering RNAs (siRNAs) used in gene therapy.
Industry: In the production of diagnostic assays and therapeutic oligonucleotides .
Mécanisme D'action
The primary mechanism by which DMT-2’-F-dA Phosphoramidite exerts its effects is through the incorporation into oligonucleotides, enhancing their thermal stability and resistance to nucleases. The 2’-fluoro modification increases the binding affinity to complementary nucleic acids and reduces the susceptibility to enzymatic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- DMT-2’-Fluoro-dC Phosphoramidite
- DMT-2’-Fluoro-dG Phosphoramidite
- DMT-2’-Fluoro-dU Phosphoramidite
- DMT-2’-O-Methyl-rA Phosphoramidite
Uniqueness
Compared to other similar compounds, DMT-2’-F-dA Phosphoramidite is unique due to its specific modification at the 2’ position with a fluoro group, which significantly enhances the stability and resistance of the resulting oligonucleotides. This makes it particularly useful in applications requiring high stability and resistance to nucleases .
Propriétés
Formule moléculaire |
C40H47FN7O6P |
|---|---|
Poids moléculaire |
771.8 g/mol |
Nom IUPAC |
3-[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47FN7O6P/c1-26(2)48(27(3)4)55(52-22-10-21-42)54-36-33(53-39(34(36)41)47-25-46-35-37(43)44-24-45-38(35)47)23-51-40(28-11-8-7-9-12-28,29-13-17-31(49-5)18-14-29)30-15-19-32(50-6)20-16-30/h7-9,11-20,24-27,33-34,36,39H,10,22-23H2,1-6H3,(H2,43,44,45)/t33-,34+,36?,39-,55?/m1/s1 |
Clé InChI |
KHKXBZVFLSIARY-BZTHOPFASA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





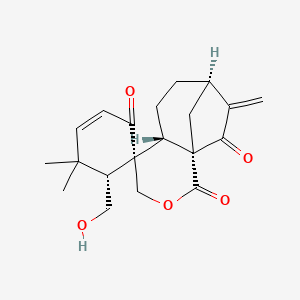


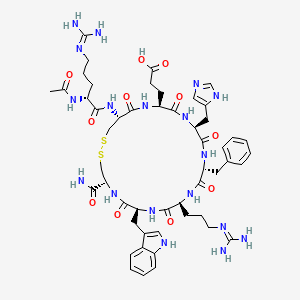
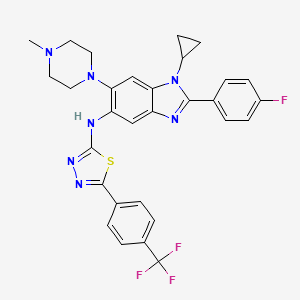
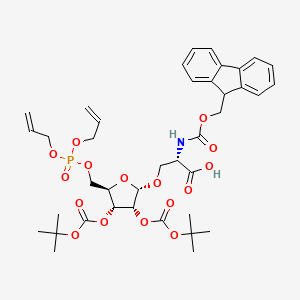
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)
![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
